Home > Products > Screening Compounds P120913 > 10-Methyl docetaxel
10-Methyl docetaxel - 160084-81-1

10-Methyl docetaxel

Catalog Number: EVT-1446955
CAS Number: 160084-81-1
Molecular Formula: C44H55NO14
Molecular Weight: 821.917
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

10-Methyl Docetaxel is a chemically modified derivative of the widely used chemotherapeutic agent docetaxel, which is primarily employed in the treatment of various cancers, including breast and non-small cell lung cancer. The modification involves the addition of a methyl group at the 10-position of the docetaxel structure, which potentially enhances its pharmacological properties. This compound is noted for its improved stability and altered pharmacokinetics due to the presence of deuterium at this position, distinguishing it from its parent compound and other taxane derivatives.

Source

10-Methyl Docetaxel is synthesized from docetaxel or its precursors through a series of chemical reactions involving esterification and acylation processes. The synthesis methods are designed to optimize yield and purity, making it suitable for both laboratory research and potential therapeutic applications.

Classification

10-Methyl Docetaxel falls under the category of taxanes, a class of diterpenoid compounds known for their ability to inhibit cell division by stabilizing microtubules. It is classified as a synthetic antineoplastic agent due to its application in cancer treatment.

Synthesis Analysis

Methods

The synthesis of 10-Methyl Docetaxel typically involves several key steps:

  1. Starting Materials: The process begins with 10-deacetylbaccatin III, which serves as a precursor.
  2. Esterification: This step involves reacting the precursor with an appropriate acid to form an ester.
  3. Acylation: Following esterification, acylation is performed to introduce necessary functional groups that enhance biological activity.
  4. Deuteration: The introduction of deuterium at the 10-methyl position is achieved through specific reaction conditions that favor deuterated products.

Technical Details

The synthesis may utilize various reagents and conditions, including:

  • Solvents: Tetrahydrofuran and dichloromethane are commonly used.
  • Catalysts: Pearlman's catalyst is often employed for hydrogenation steps.
  • Purification Techniques: Column chromatography and recrystallization are standard methods used to isolate and purify the final product.
Molecular Structure Analysis

Structure

The molecular structure of 10-Methyl Docetaxel includes a complex arrangement typical of taxanes, characterized by multiple rings and functional groups. The presence of the methyl group at the 10-position modifies its spatial configuration, which can influence its interaction with biological targets.

Data

  • Molecular Formula: C₃₃H₄₃D₃O₁₃
  • Molecular Weight: Approximately 585.76 g/mol
  • Structural Features: The compound retains the core structure of docetaxel while incorporating modifications that enhance its therapeutic profile.
Chemical Reactions Analysis

Reactions

10-Methyl Docetaxel undergoes various chemical reactions that can be categorized as follows:

  1. Oxidation: Hydroxyl groups can be oxidized to ketones or aldehydes using agents like potassium permanganate.
  2. Reduction: Ketones or aldehydes can be reduced back to hydroxyl groups using reducing agents such as sodium borohydride.
  3. Substitution Reactions: Functional groups may be replaced through nucleophilic substitution reactions under acidic or basic conditions.

Technical Details

The choice of reagents and reaction conditions plays a crucial role in determining the efficiency and yield of these reactions:

  • Common reagents include alkyl halides for substitution reactions.
  • Reaction conditions may vary based on desired outcomes, such as temperature and solvent choice.
Mechanism of Action

10-Methyl Docetaxel exerts its antitumor effects by stabilizing microtubules, preventing their depolymerization during cell division. This action disrupts the normal mitotic process, leading to apoptosis in rapidly dividing cancer cells. The incorporation of deuterium enhances metabolic stability, potentially resulting in prolonged drug action compared to non-deuterated analogs.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a white to off-white solid.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide and ethanol but poorly soluble in water.

Chemical Properties

  • Stability: The presence of deuterium contributes to enhanced stability under physiological conditions.
  • Reactivity: Exhibits reactivity characteristic of taxanes, particularly in interactions with cellular microtubule structures.

Relevant data from studies indicate that modifications like those seen in 10-Methyl Docetaxel can lead to significant improvements in pharmacokinetic profiles compared to traditional docetaxel formulations.

Applications

Scientific Uses

  1. Pharmaceutical Research: Investigated for its potential to improve therapeutic outcomes in chemotherapy by reducing side effects associated with traditional docetaxel.
  2. Analytical Chemistry: Used in method development for quantifying taxane derivatives in biological samples.
  3. Biological Studies: Explored for understanding the effects of structural modifications on drug efficacy and metabolism.
Introduction to 10-Methyl Docetaxel

Structural and Functional Basis of Docetaxel as a Semi-Synthetic Taxane

Docetaxel (C~43~H~53~NO~14~) is a second-generation taxane derived from 10-deacetylbaccatin III (10-DAB III), a precursor abundantly sourced from renewable Taxus baccata (European yew) needles or the fast-growing Chinese Taxus wallichiana Zucc var mairei clone [1] [3]. Its semi-synthetic nature allows strategic modifications to the core diterpenoid structure, which comprises a tetracyclic taxane skeleton with a signature oxetane ring (D-ring) and ester side chains at C-2, C-4, C-10, and C-13 positions. The C-13 N-tert-butoxycarbonyl-3-phenylisoserine side chain is critical for microtubule-binding affinity, distinguishing docetaxel from paclitaxel [1] [3].

Functionally, docetaxel stabilizes microtubules by binding β-tubulin, accelerating polymerization and suppressing depolymerization. This disrupts mitotic spindle dynamics, arresting cell division at the G2/M phase and inducing apoptosis in rapidly dividing cancer cells. Docetaxel exhibits superior microtubule-stabilizing potency (1.4- to 1.8-fold) and intracellular retention compared to paclitaxel, attributed to optimized side-chain stereochemistry and lipophilicity [1] [3].

  • Table 1: Structural Comparison of Docetaxel and 10-Methyl Docetaxel
    PropertyDocetaxel10-Methyl Docetaxel
    Molecular FormulaC~43~H~53~NO~14~C~44~H~55~NO~14~
    Molecular Weight (g/mol)807.89821.91
    Key Modification SiteC-7/C-10 hydroxylC-10 methyl ether
    CAS Registry Number114977-28-5160084-81-1
    Canonical SMILESCC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(OC1=O)C)OC(=O)C5=CC=CC=C5)(C)CO4)OC(=O)C6=CC=CC=C6)OC(=O)C@HC@@HC7=CC=CC=C7CO[C@@H]1C2=C(C)C@HOC(=O)C@HC@@HC6=CC=CC=C6

Rationale for C-10 Position Modification in Taxane Derivatives

The C-10 position (adjacent to the C-9 carbonyl) is a hotspot for chemical modification due to its influence on taxane conformation, solubility, and metabolic stability. Key objectives driving C-10 derivatization include:

  • Solubility Enhancement: Docetaxel and paclitaxel suffer from poor aqueous solubility (<10 µg/mL), necessitating excipients like polysorbate 80 or ethanol in formulations. These contribute to hypersensitivity reactions and complicate drug delivery. Methylation at C-10 reduces polarity, potentially improving lipid solubility and compatibility with nanoparticle carriers (e.g., polymeric micelles or liposomes) without solubilizing agents [3] [9].
  • Overcoming Multidrug Resistance (MDR): Tumor resistance to taxanes arises from P-glycoprotein (Pgp)-mediated efflux, β-tubulin isoform shifts, or altered apoptotic pathways. C-10 modifications sterically hinder Pgp recognition or restore binding to mutated tubulin. For instance, cabazitaxel (C-10 demethoxy derivative) evades Pgp efflux, validating C-10 alkylation as a resistance-countering strategy [3] [6].
  • Metabolic Stability: Docetaxel undergoes hepatic CYP3A4-mediated oxidation at C-10/C-14, generating inactive metabolites. Blocking C-10 via methylation could retard oxidative metabolism, prolonging half-life and reducing dosing frequency [2] [7].

10-Methyl docetaxel exemplifies this strategy, introducing a methyl ether at C-10 (molecular weight: 821.91 g/mol; CAS: 160084-81-1). The modification retains the bioactive C-13 side chain while altering steric and electronic properties to enhance pharmacokinetics [4] [9].

Historical Development of 10-Alkylated Docetaxel Analogues

The development of C-10 modified taxanes emerged in the 1990s–2000s as structure-activity relationship (SAR) studies intensified. Key milestones include:

  • Early C-10 SAR Exploration: Rhône-Poulenc Rorer (Sanofi) synthesized docetaxel analogues, revealing that C-10 substitutions (e.g., acetate, hydroxyl, alkyl chains) modulated tubulin affinity and cytotoxicity. C-10 methylation preserved bioactivity while simplifying synthesis compared to bulkier groups [3] [7].
  • Cabazitaxel as a Clinical Precursor: The FDA-approved cabazitaxel (C-10 demethoxy; C-7 methyl ether) demonstrated that dual C-7/C-10 methoxy groups confer Pgp evasion and blood-brain barrier penetration. This validated alkylation as a viable resistance-countering tactic, spurring interest in mono-C-10-methylated variants like 10-methyl docetaxel [3] [6].
  • Metabolite-Inspired Design: 10-Methyl docetaxel (RPR-112698) was identified as an active metabolite of cabazitaxel, retaining potent tubulin polymerization activity. Its independent synthesis (CAS: 160084-81-1) aimed to leverage metabolic stability while simplifying the cabazitaxel scaffold [2] [7].
  • Next-Generation Taxane Development: Post-2010, analogues like 10-methyl docetaxel entered preclinical pipelines as payloads for tumor-targeted delivery systems. Their enhanced lipophilicity supports encapsulation in micellar (e.g., Genexol-PM) or liposomal formulations, improving tumor accumulation while minimizing excipient toxicity [3].
  • Table 2: Evolution of Key C-10 Modified Taxane Analogues
    CompoundC-10 ModificationDevelopment StatusKey Pharmacological Advance
    DocetaxelHydroxylFDA-approved (1995)Superior tubulin affinity vs. paclitaxel
    CabazitaxelMethoxyFDA-approved (2010)Pgp evasion; activity in docetaxel-resistant tumors
    10-Methyl DocetaxelMethyl etherPreclinical metaboliteRetained bioactivity; improved metabolic stability
    o(LA)~8~-PTXPolymer conjugateApproved (Korea, 2017)Micellar formulation; no excipient toxicity

Current research prioritizes 10-methyl docetaxel as a candidate for combination therapies and nanoformulations, particularly for pancreatic, prostate, and multidrug-resistant cancers refractory to first-generation taxanes [3] [6].

Properties

CAS Number

160084-81-1

Product Name

10-Methyl docetaxel

IUPAC Name

[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-1,9-dihydroxy-15-[(2R,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-12-methoxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate

Molecular Formula

C44H55NO14

Molecular Weight

821.917

InChI

InChI=1S/C44H55NO14/c1-23-27(56-38(51)32(48)31(25-16-12-10-13-17-25)45-39(52)59-40(3,4)5)21-44(53)36(57-37(50)26-18-14-11-15-19-26)34-42(8,35(49)33(54-9)30(23)41(44,6)7)28(47)20-29-43(34,22-55-29)58-24(2)46/h10-19,27-29,31-34,36,47-48,53H,20-22H2,1-9H3,(H,45,52)/t27-,28-,29+,31-,32+,33+,34-,36-,42+,43-,44+/m0/s1

InChI Key

KWXAADKMZIJIMH-BGKJQISDSA-N

SMILES

CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)OC(C)(C)C)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)O)C)OC

Synonyms

(αR,βS)-β-[[(1,1-Dimethylethoxy)carbonyl]amino]-α-hydroxy-benzenepropanoic Acid_x000B_(2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)-12b-(Acetyloxy)-12-(benzoyloxy)-2a,3,4,4a,5,6,9,10,11,12,12a,12b-dodecahydro-6,11-dihydroxy-4-methoxy-4a,8,13,13-tetramethyl-5-oxo-7,

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.